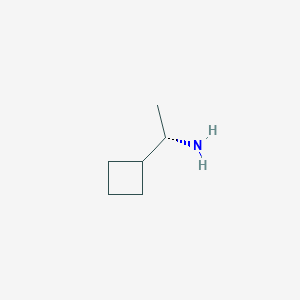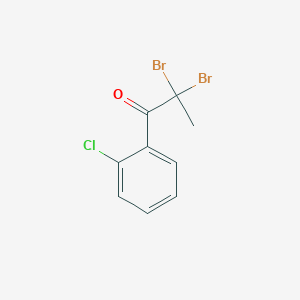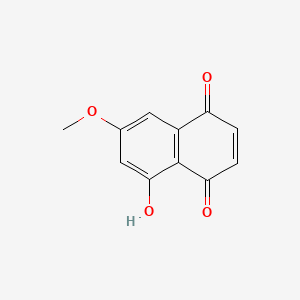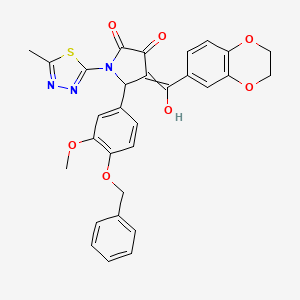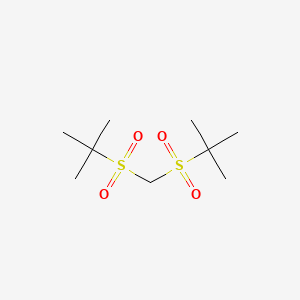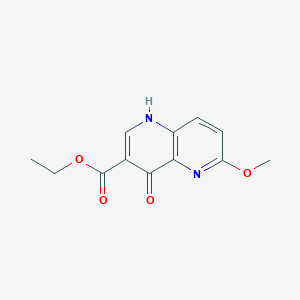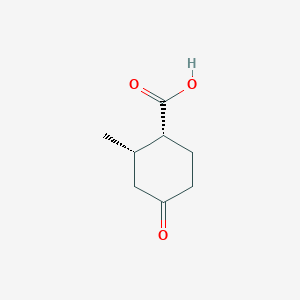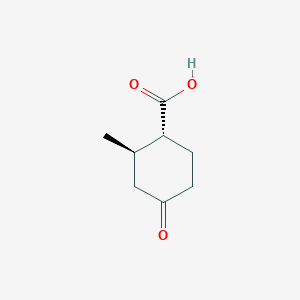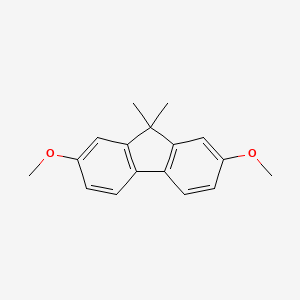
2,7-Dimethoxy-9,9-dimethyl-9H-fluorene
Descripción general
Descripción
2,7-Dimethoxy-9,9-dimethyl-9H-fluorene is an organic compound with the molecular formula C17H18O2. It is a derivative of fluorene, characterized by the presence of two methoxy groups at the 2 and 7 positions and two methyl groups at the 9 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene typically involves the alkylation of fluorene derivatives. One common method is the Friedel-Crafts alkylation reaction, where fluorene is reacted with methyl chloride in the presence of a catalyst such as aluminum chloride. The methoxy groups can be introduced through a subsequent methylation reaction using reagents like dimethyl sulfate or methyl iodide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the 2 and 7 positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,7-dimethoxy-9,9-dimethylfluorenone, while substitution with bromine can produce 2,7-dibromo-9,9-dimethyl-9H-fluorene .
Aplicaciones Científicas De Investigación
2,7-Dimethoxy-9,9-dimethyl-9H-fluorene has several applications in scientific research:
Organic Electronics: It is used as a building block for organic semiconducting polymers, which are essential in organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs).
Materials Science: The compound’s unique structural properties make it suitable for the development of new materials with specific electronic and optical characteristics.
Chemical Research:
Mecanismo De Acción
The mechanism of action of 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene in its applications primarily involves its ability to participate in π-π stacking interactions and its electronic properties. These interactions are crucial in the formation of organic semiconducting materials, where the compound’s molecular structure facilitates efficient charge transport. The methoxy and methyl groups influence the compound’s electronic distribution, enhancing its performance in electronic devices .
Comparación Con Compuestos Similares
2,7-Dibromo-9,9-dimethyl-9H-fluorene: This compound is similar in structure but contains bromine atoms instead of methoxy groups, making it more reactive in certain substitution reactions.
9,9-Dimethyl-9H-fluorene-2,7-diamine: This derivative has amino groups at the 2 and 7 positions, which significantly alter its chemical reactivity and applications.
Uniqueness: 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene is unique due to the presence of methoxy groups, which provide electron-donating effects that influence its electronic properties. This makes it particularly valuable in the development of materials for organic electronics, where precise control over electronic characteristics is essential .
Propiedades
IUPAC Name |
2,7-dimethoxy-9,9-dimethylfluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2)15-9-11(18-3)5-7-13(15)14-8-6-12(19-4)10-16(14)17/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWXFKIBGJQEPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OC)C3=C1C=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612582 | |
| Record name | 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70278-85-2 | |
| Record name | 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




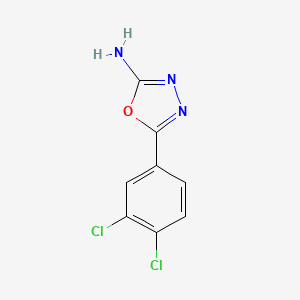
![2-([2,2'-Binaphthalen]-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3395491.png)

